![molecular formula C16H11NO4 B1522589 (3-Aminobenzofuran-2-il)(benzo[d][1,3]dioxol-5-il)metanona CAS No. 1260722-59-5](/img/structure/B1522589.png)

(3-Aminobenzofuran-2-il)(benzo[d][1,3]dioxol-5-il)metanona

Descripción general

Descripción

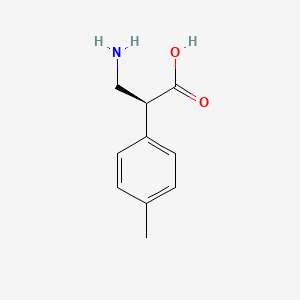

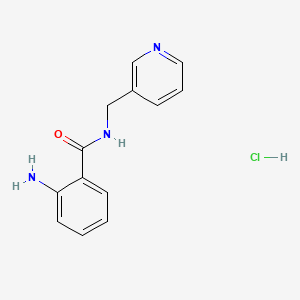

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

Derivados de benzofurano: , incluido el compuesto en cuestión, se han estudiado por su potencial para tratar la enfermedad de Alzheimer (EA). Actúan como inhibidores de la acetilcolinesterasa (AChE) y la butiricolinesterasa (BuChE), enzimas que participan en la progresión de la EA . Estos compuestos pueden prevenir la degradación de la acetilcolina, un neurotransmisor cuya deficiencia está relacionada con el declive cognitivo en los pacientes con EA.

Actividad anticancerígena

Los derivados de benzofurano han mostrado promesas en la investigación anticancerígena. Han sido diseñados para atacar diversas líneas celulares cancerosas, incluyendo la de próstata, páncreas y la leucemia linfoblástica aguda . Los análogos estructurales del compuesto se han evaluado por su capacidad de causar la detención del ciclo celular e inducir la apoptosis, que son mecanismos cruciales en el tratamiento del cáncer.

Aplicaciones antivirales

El marco estructural del benzofurano está presente en productos naturales con actividades antivirales. Se ha informado que los compuestos con anillos de benzofurano exhiben actividad contra el virus de la hepatitis C y se espera que sean medicamentos terapéuticos efectivos para esta enfermedad .

Propiedades antibacterianas

Los compuestos de benzofurano también poseen propiedades antibacterianas. Su estructura única les permite interactuar con los componentes celulares bacterianos, lo que podría conducir al desarrollo de nuevos antibióticos .

Efectos antioxidantes

Estos compuestos son conocidos por sus efectos antioxidantes. Al neutralizar los radicales libres, los derivados de benzofurano pueden contribuir a la protección contra enfermedades relacionadas con el estrés oxidativo .

Inhibición de la COX-2

Algunos derivados de benzofurano se han identificado como inhibidores de la COX-2 . La COX-2 es una enzima que juega un papel significativo en la inflamación y el dolor, lo que convierte a estos compuestos en candidatos potenciales para medicamentos antiinflamatorios.

Inhibición enzimática

Más allá de la AChE y la BuChE, los derivados de benzofurano se han explorado por sus efectos inhibitorios sobre otras enzimas. Esto puede conducir a aplicaciones en el tratamiento de diversos trastornos relacionados con enzimas .

Síntesis de moléculas complejas

El sistema de anillo de benzofurano es un componente estructural clave en la síntesis de moléculas complejas. Se han desarrollado nuevos métodos para construir estos anillos, que son cruciales para la preparación de compuestos policíclicos con aplicaciones farmacéuticas .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been associated with a range of biological activities, indicating that they may influence several biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have a range of molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone has been studied for its interactions with several enzymes and proteins. It has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it interacts with tubulin, a protein that plays a critical role in cell division. By binding to tubulin, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone on cellular processes have been extensively studied. It has been observed to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . This compound influences cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can activate caspases, which are enzymes that play a crucial role in the execution of apoptosis .

Molecular Mechanism

At the molecular level, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This inhibition leads to mitotic arrest and subsequent apoptosis. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion . The compound’s metabolism can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported into cells by organic anion transporters and distributed to different tissues, including the liver, kidneys, and tumor tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

Within cells, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is localized to specific subcellular compartments, including the cytoplasm and nucleus . Its localization is directed by targeting signals and post-translational modifications. For instance, the compound can be phosphorylated, which may affect its activity and function . The subcellular localization of the compound is crucial for its interaction with target biomolecules and its overall therapeutic efficacy.

Propiedades

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c17-14-10-3-1-2-4-11(10)21-16(14)15(18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPPXMQUYLRCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)